5-Acetoxy Anagrelide is a derivative of Anagrelide, which is primarily known for its role as a platelet-reducing agent in the treatment of essential thrombocythemia. The compound is characterized by the addition of an acetoxy group at the 5-position of the Anagrelide structure, which may influence its pharmacological properties and stability.
5-Acetoxy Anagrelide falls under the category of quinazoline derivatives, specifically imidazoquinazolines. This classification is important as it relates to its biological activity and potential therapeutic applications.
The synthesis of 5-Acetoxy Anagrelide typically involves the acetylation of Anagrelide using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction conditions may vary based on the desired yield and purity of the product.
The molecular formula of 5-Acetoxy Anagrelide is CHClNO. The structure includes:
The compound's molecular weight is approximately 269.12 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be utilized to confirm its structure.
5-Acetoxy Anagrelide can undergo various chemical transformations, including hydrolysis, where the acetoxy group can be removed under acidic or basic conditions, yielding Anagrelide.
The mechanism of action for 5-Acetoxy Anagrelide is expected to be similar to that of Anagrelide, primarily involving inhibition of phosphodiesterase activity, leading to increased cyclic adenosine monophosphate levels within platelets. This results in reduced platelet aggregation and decreased platelet counts.
5-Acetoxy Anagrelide serves primarily as a reference standard in analytical chemistry for method development and validation related to Anagrelide analysis. Its role as a metabolite also provides insights into the pharmacokinetics and metabolism of Anagrelide in biological systems.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: